![molecular formula C14H19N3 B1439560 {[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine CAS No. 400757-13-3](/img/structure/B1439560.png)
{[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring and the phenyl ring would likely result in a planar structure for those parts of the molecule. The electron-donating methyl groups could potentially influence the electronic structure of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group could influence its solubility in different solvents .Scientific Research Applications
Pharmacological Research
Pyrazole derivatives, like the one you’ve mentioned, are known for their diverse pharmacological effects. They have been studied for potential antileishmanial and antimalarial activities, among other therapeutic uses .
Organic Synthesis
Such compounds can be involved in condensation reactions which are fundamental in organic synthesis, potentially leading to new materials or drug molecules .
Molecular Docking Studies
The structural motif of pyrazoles makes them suitable for molecular docking studies to explore their binding affinities with various biological receptors, aiding in drug design .
Mechanism of Action
Target of Action
Compounds with a pyrazole ring, like the one in “{[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine”, are often found in drugs and bioactive molecules . They can bind to various receptors in the body, depending on the specific functional groups attached to the pyrazole ring .
Mode of Action
The interaction of these compounds with their targets usually involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. The specific mode of action would depend on the exact nature of the target and the functional groups present in the compound .
Biochemical Pathways
Pyrazole derivatives can affect a wide range of biochemical pathways, including those involved in inflammation, cancer, and viral infections . The exact pathways affected by “{[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine” would depend on its specific targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the functional groups present. For example, the presence of polar groups can affect solubility and absorption, while the presence of certain functional groups can make the compound a target for specific metabolic enzymes .
Result of Action
The molecular and cellular effects of a compound’s action depend on the specific targets and pathways it affects. For example, if the compound targets a receptor involved in cell growth, it could potentially have anti-cancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, certain functional groups might only be active at specific pH levels, or the compound might be more stable at lower temperatures .
Future Directions
properties
IUPAC Name |
1-[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-10-7-5-6-8-14(10)17-12(3)13(9-15-4)11(2)16-17/h5-8,15H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGOAIWYGOWBKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=N2)C)CNC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401184996 | |
Record name | N,3,5-Trimethyl-1-(2-methylphenyl)-1H-pyrazole-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401184996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
400757-13-3 | |
Record name | N,3,5-Trimethyl-1-(2-methylphenyl)-1H-pyrazole-4-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400757-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,3,5-Trimethyl-1-(2-methylphenyl)-1H-pyrazole-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401184996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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